molecular formula C18H16O3 B8366218 Phenyl(2-phenyl-4,7-dihydro-2H-1,3-dioxepin-2-yl)methanone CAS No. 89311-76-2

Phenyl(2-phenyl-4,7-dihydro-2H-1,3-dioxepin-2-yl)methanone

Cat. No. B8366218
M. Wt: 280.3 g/mol
InChI Key: PFAAVSYPOCHLSJ-UHFFFAOYSA-N
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Patent
US04485249

Procedure details

60.8 g (1.9 mols) of methanol were added with stirring to a suspension of 105 g (0.5 mol) of benzil in 107.1 g (0.9 mol) of thionyl chloride, with cooling to a temperature below 10° C. The mixture was initially stirred until room temperature was reached, and then it was stirred for 2 hours at 50° C. 52.8 g (0.6 mol) of cis-2-butene-1,4-diol were added to the clear, pale yellow solution, and volatile products were distilled off at 10 torr and 50° C. The mixture was then stirred for 3 hours at from 60° to 65° C. under normal pressure, 15 g of potassium carbonate and 200 ml of isopropanol were added, and the reaction product was precipitated by the dropwise addition of 100 ml of water. 110.4 g of 2-benzoyl-2-phenyl-4,7-dihydro-1,3-dioxepin were obtained, having a melting point of from 115° to 119° C. After recrystallizing from isopropanol, the melting point was from 118° to 119° C.
Quantity
60.8 g
Type
reactant
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step Two
Quantity
107.1 g
Type
reactant
Reaction Step Two
Quantity
52.8 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO.[C:3]1([C:9]([C:11]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[O:12])=[O:10])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.S(Cl)(Cl)=O.[CH2:23](O)/[CH:24]=[CH:25]\[CH2:26][OH:27]>>[C:11]([C:9]1([C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=2)[O:27][CH2:26][CH:25]=[CH:24][CH2:23][O:10]1)(=[O:12])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
60.8 g
Type
reactant
Smiles
CO
Step Two
Name
Quantity
105 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(=O)C(=O)C1=CC=CC=C1
Name
Quantity
107.1 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
52.8 g
Type
reactant
Smiles
C(\C=C/CO)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was initially stirred until room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling to a temperature below 10° C
STIRRING
Type
STIRRING
Details
it was stirred for 2 hours at 50° C
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
were distilled off at 10 torr and 50° C
STIRRING
Type
STIRRING
Details
The mixture was then stirred for 3 hours at from 60° to 65° C. under normal pressure, 15 g of potassium carbonate and 200 ml of isopropanol
Duration
3 h
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
the reaction product was precipitated by the dropwise addition of 100 ml of water

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C1(OCC=CCO1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 110.4 g
YIELD: CALCULATEDPERCENTYIELD 78.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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